N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-methoxyphenyl group and at position 2 with a phenylacetamide moiety. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-10-6-5-9-13(14)16-19-20-17(23-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAUAAIIUFKVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330500 | |
| Record name | N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865286-15-3 | |
| Record name | N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methoxybenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Reduction Reactions
The 1,3,4-oxadiazole ring is susceptible to reductive cleavage under specific conditions, yielding intermediates with potential pharmacological relevance.
Key Findings :
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxadiazole ring to a diamine structure while preserving the acetamide group.
-
LiAlH₄ induces complete ring reduction, producing a linear diamino compound with a residual carbonyl group .
Substitution Reactions
Electrophilic substitution dominates reactivity at the aromatic rings, while nucleophilic pathways target the oxadiazole core.
Aromatic Substitution
Nucleophilic Substitution
| Reagent/Conditions | Site Targeted | Product | Notes |
|---|---|---|---|
| KSCN/DMF (80°C, 6 h) | Oxadiazole C-2 position | Thiol-functionalized derivative | Requires acidic workup |
| NH₂NH₂/EtOH (reflux, 4 h) | Acetamide carbonyl | Hydrazide analog | Retains oxadiazole ring |
Research Insights :
-
Bromination occurs preferentially at the methoxyphenyl ring due to ortho/para-directing effects.
-
Hydrazine selectively cleaves the acetamide group, forming a hydrazide without disrupting the oxadiazole ring .
Hydrolysis and Functional Group Transformations
The acetamide moiety undergoes hydrolysis under acidic/basic conditions, while the methoxy group resists demethylation.
| Reaction Conditions | Product | Kinetic Profile | References |
|---|---|---|---|
| 6M HCl (reflux, 8 h) | 2-Phenylacetic acid | Pseudo-first order | |
| NaOH/EtOH (70°C, 3 h) | Sodium 2-phenylacetate | 95% conversion |
Notable Observations :
-
Acidic hydrolysis proceeds faster than alkaline conditions, yielding the free carboxylic acid .
-
The methoxy group remains intact under standard hydrolysis conditions, indicating steric protection by the oxadiazole ring.
Oxidative Pathways
Limited oxidative reactivity is observed due to electron-donating substituents, but radical-mediated reactions are feasible.
| Reagent/Conditions | Product | Selectivity | References |
|---|---|---|---|
| m-CPBA (CHCl₃, 25°C, 12 h) | Epoxidized phenyl ring (minor) | <10% yield | |
| KMnO₄/H₂SO₄ (100°C, 24 h) | Degraded oxadiazole fragments | Non-specific |
Critical Analysis :
-
Radical initiators (e.g., AIBN) marginally improve epoxidation efficiency but risk side reactions.
-
Strong oxidants like KMnO₄ degrade the oxadiazole ring, limiting synthetic utility .
Cross-Coupling Reactions
The phenylacetamide group participates in palladium-catalyzed couplings, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl-modified derivative | 68 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated acetamide analog | 55 |
Synthetic Utility :
Scientific Research Applications
Biological Activities
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, including:
1. Anticancer Properties
- Studies have shown that N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide may inhibit specific pathways involved in cell proliferation and induce apoptosis in cancer cells. The mechanism often involves interaction with cellular receptors or enzymes that regulate growth signals.
2. Antimicrobial Activity
- Preliminary investigations suggest potential antimicrobial effects against various pathogens. The oxadiazole moiety may enhance the compound's ability to penetrate microbial membranes or inhibit key enzymatic processes.
3. Anti-inflammatory Effects
- Compounds containing oxadiazole rings have been studied for their anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell growth in vitro with IC50 values suggesting effective dosage ranges. |
| Study B | Antimicrobial Effects | Showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Anti-inflammatory Properties | In vivo studies indicated reduced inflammation markers in treated animal models compared to controls. |
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.
Comparison with Similar Compounds
1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole
- Compound: 2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide () Key Differences: Replaces the oxadiazole oxygen with sulfur (thiadiazole), increasing lipophilicity and altering electronic properties. The sulfanyl groups at positions 2 and 5 enhance steric bulk and redox activity. Biological Implications: Thiadiazoles often exhibit improved membrane permeability but may reduce metabolic stability compared to oxadiazoles .
Benzothiazole Derivatives
- Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide ()
- Key Differences : The benzothiazole core introduces a fused aromatic system with a trifluoromethyl group, enhancing electron-withdrawing effects and resistance to enzymatic degradation.
- Biological Implications : Benzothiazoles are associated with anticancer and anti-inflammatory activities, likely due to improved π-π stacking interactions with biological targets .
Substituent Variations
Methoxy Group Positional Isomerism
- Compound: 2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide () Key Differences: Replaces the 2-methoxyphenyl group with a furan-2-yl substituent. The furan ring’s electron-rich nature contrasts with the methoxy group’s electron-donating effects.
Phenylacetamide vs. Phenoxyacetamide
- Compound: N-(4-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide () Key Differences: Substitutes phenylacetamide with a phenoxyacetamide group, introducing a flexible ether linkage. Biological Implications: Increased polarity may improve water solubility but reduce blood-brain barrier penetration .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than furan-substituted analogs (e.g., : C15H13N3O4S, molar mass 331.35) due to the phenylacetamide group .
- Solubility : Thiadiazole derivatives () may exhibit lower aqueous solubility than oxadiazoles due to increased sulfur-induced hydrophobicity .
- Metabolic Stability : The oxadiazole core in the target compound likely offers superior stability compared to tetrazole-based analogs (), which are prone to metabolic oxidation .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique combination of oxadiazole and phenylacetamide moieties, which are known for their pharmacological significance. The molecular formula is with a molecular weight of approximately 324.33 g/mol. Its structural characteristics contribute to its biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Antimicrobial Activity : Similar compounds have been evaluated for their ability to inhibit microbial growth. The mechanism often involves disruption of bacterial cell walls or interference with critical metabolic pathways.
- Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
- Antimicrobial Evaluation : In a study assessing the antimicrobial properties of various derivatives, this compound exhibited potent activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 0.5 µg/mL for some pathogens, indicating strong efficacy compared to standard antibiotics like Ciprofloxacin .
- Cancer Cell Line Studies : A detailed investigation into the anticancer effects revealed that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies suggested that it promotes apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspases and PARP .
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that treatment with this compound resulted in a marked decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide?
The synthesis typically involves cyclization of hydrazide intermediates with acid chlorides or activated carbonyl derivatives. Key steps include:
- Reacting 2-methoxyphenyl-substituted hydrazides with phenylacetyl chloride under reflux in aprotic solvents (e.g., tetrahydrofuran or dichloromethane) .
- Monitoring reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .
- Purification via recrystallization in ethanol or column chromatography to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR to confirm proton environments (e.g., oxadiazole ring protons at δ 8.1–8.3 ppm, methoxy group at δ 3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 352.12) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm) and C-N (1250–1300 cm) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial Activity : Agar dilution method to determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Spectrophotometric assays for lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition, using IC values as benchmarks .
Q. How can purity and stability be assessed during storage?
- HPLC Analysis : C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency indicates stability .
- Melting Point Determination : Sharp melting points (e.g., 160–162°C) confirm crystallinity and purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess effects on enzyme affinity .
- Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole moieties to evaluate metabolic stability .
- Example SAR Table :
| Substituent (R) | Enzyme Inhibition (IC, μM) | MIC (μg/mL) |
|---|---|---|
| 2-Methoxyphenyl | 12.3 ± 1.2 (LOX) | 8.0 (S. aureus) |
| 4-Chlorophenyl | 8.5 ± 0.9 (LOX) | 6.5 (S. aureus) |
| Data adapted from similar oxadiazole derivatives . |
Q. What computational strategies predict target interactions and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model binding with LOX or COX-2 active sites; prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
- ADME Prediction : SwissADME to estimate bioavailability (e.g., topological polar surface area <90 Å suggests blood-brain barrier permeability) .
Q. How can crystallographic data resolve structural ambiguities?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (1:1). Refine using SHELXL (space group P2/c, R-factor <0.05) to confirm dihedral angles between oxadiazole and phenyl rings .
Q. How should contradictory biological data across studies be addressed?
- Standardized Assays : Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Statistical Analysis : Apply ANOVA or Student’s t-test to compare IC values across independent experiments (p <0.05 threshold) .
Q. What strategies improve metabolic stability for in vivo applications?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify metabolic hotspots via LC-MS/MS .
Q. How does the methoxy group influence electronic and steric properties?
- Electronic Effects : The methoxy group’s electron-donating nature enhances resonance stabilization of the oxadiazole ring, increasing electrophilic reactivity .
- Steric Effects : Ortho-substitution on the phenyl ring may hinder rotation, affecting binding pocket accessibility (e.g., reduced LOX inhibition with bulkier substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
